molecular formula C18H13FN4OS B11044375 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11044375
M. Wt: 352.4 g/mol
InChI Key: ALPOVKAPSDMEDA-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the fluorophenyl and triazolothiadiazole moieties in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Triazolothiadiazole Core: This is usually achieved through the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under reflux conditions.

    Introduction of the Fluorophenyl Group: This step involves the coupling of the triazolothiadiazole core with a fluorophenyl derivative using palladium-catalyzed cross-coupling reactions.

    Etherification: The final step involves the etherification of the phenyl group with methanol under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:

    Continuous Flow Synthesis: To improve reaction efficiency and scalability.

    Green Chemistry Approaches: Using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER involves:

    Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.

    Pathways Involved: Interference with cellular signaling pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H13FN4OS

Molecular Weight

352.4 g/mol

IUPAC Name

6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13FN4OS/c1-24-15-9-5-13(6-10-15)17-20-21-18-23(17)22-16(25-18)11-4-12-2-7-14(19)8-3-12/h2-11H,1H3/b11-4+

InChI Key

ALPOVKAPSDMEDA-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.